molecular formula C15H18Cl2N2O2 B14299093 2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate CAS No. 116058-19-6

2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate

Cat. No.: B14299093
CAS No.: 116058-19-6
M. Wt: 329.2 g/mol
InChI Key: GRNUKYKBCZLORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate typically involves the reaction of indole-3-carboxylic acid with 2-[Bis(2-chloroethyl)amino]ethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate stands out due to its indole moiety, which imparts unique biological activities. The presence of the chloroethyl groups also allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Properties

CAS No.

116058-19-6

Molecular Formula

C15H18Cl2N2O2

Molecular Weight

329.2 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate

InChI

InChI=1S/C15H18Cl2N2O2/c16-5-7-19(8-6-17)9-10-21-15(20)13-11-18-14-4-2-1-3-12(13)14/h1-4,11,18H,5-10H2

InChI Key

GRNUKYKBCZLORF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)OCCN(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.